molecular formula C13H17NO2 B1438171 Methyl 2-(cyclopentylamino)benzoate CAS No. 1094286-24-4

Methyl 2-(cyclopentylamino)benzoate

Cat. No. B1438171
CAS RN: 1094286-24-4
M. Wt: 219.28 g/mol
InChI Key: BIXOUDDOWSNVOO-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopentylamino)benzoate” is an organic compound that belongs to the group of benzoic acid derivatives. It has a CAS Number of 1094286-24-4 and a molecular weight of 219.28 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, Methyl Benzoate, can be synthesized through Fischer Esterification . This involves an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol). The product is then characterized using Thin Layer Chromatography and Infrared Spectroscopy .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17NO2 . The InChI Code is 1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 333.5±15.0 °C and a predicted density of 1.144±0.06 g/cm3 . Its pKa is predicted to be 3.36±0.20 .

Scientific Research Applications

1. Organic Synthesis and Heterocyclic Systems

Methyl 2-(cyclopentylamino)benzoate's derivatives, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, are utilized in organic chemistry for synthesizing multifunctional compounds. These compounds serve as versatile synthons for creating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

2. Pharmaceutical Preparations and Bioactivity

The compound and its analogs, like Methyl-2-formyl benzoate, exhibit various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. They are considered significant structures and excellent precursors for new bioactive molecules in pharmaceutical research (Farooq & Ngaini, 2019).

3. Crystal Engineering

In crystal engineering, certain derivatives of this compound, such as methyl 2-(carbazol-9-yl)benzoate, demonstrate unique properties. This compound crystallizes in different phases under high pressure, making it a subject of interest in the study of crystallography and material science (Johnstone et al., 2010).

4. Electrochemical Applications

The use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers, related to this compound, has been explored in the development of conductive binders for silicon nanoparticles in lithium-ion batteries. This application is crucial in advancing battery technology and energy storage solutions (Wang et al., 2017).

5. Environmental and Agricultural Applications

Studies on methyl benzoate, a compound structurally similar to this compound, reveal its potential as a green pesticide and an insect repellent. Its effectiveness against various pests like Bemisia tabaci in agricultural settings highlights its importance in sustainable pest management (Mostafiz et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, Methyl Benzoate, indicates that it is combustible and containers may explode when heated . It is also irritating to the eyes, nose, throat, upper respiratory tract, and skin . It may cause allergic skin and respiratory reactions .

Future Directions

While specific future directions for “Methyl 2-(cyclopentylamino)benzoate” were not found in the search results, there is ongoing research in the field of organic chemistry to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of benzoic acid derivatives .

properties

IUPAC Name

methyl 2-(cyclopentylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXOUDDOWSNVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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